1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
CAS No.:
Cat. No.: VC16477684
Molecular Formula: C27H20O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H |
| Standard InChI Key | XBEAGNFQVIFJGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol features two naphthalen-1-ol moieties connected via a hydroxyphenylmethyl bridge. The naphthalene rings adopt planar configurations, while the phenyl group introduces steric bulk and electronic effects. Intramolecular hydrogen bonding between hydroxyl groups and adjacent aromatic systems stabilizes the molecular conformation . Crystallographic analyses of analogous compounds reveal dihedral angles of approximately 77.74° between naphthalene and benzene rings, optimizing π-π stacking interactions .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectra of related naphthalene derivatives show characteristic shifts for aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 5.2–5.6 ppm). Density functional theory (DFT) calculations predict frontier molecular orbitals localized on the naphthalene systems, suggesting reactivity toward electrophilic substitution. The HOMO-LUMO gap of ~4.2 eV indicates moderate electronic stability .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 396.47 g/mol | |
| Dihedral Angle (Naph–Ph) | 77.74° | |
| H-Bond Length (O–H⋯O) | 1.89 Å |
Synthesis and Purification Strategies
Betti-Type Multicomponent Reactions
A solvent-free, one-pot synthesis inspired by Betti reactions enables efficient construction of the target molecule. Reacting naphthalen-1-ol, hydroxybenzaldehyde, and a catalytic acid (e.g., ) at 100°C yields the bis-naphthol adduct via sequential aldol condensation and dehydration . This method avoids hazardous solvents and achieves yields exceeding 85% after optimization.
Chromatographic Purification
Crude products are purified using silica gel chromatography with a hexane:ethyl acetate gradient (7:3 to 1:1). The target compound elutes at an Rf of 0.45 in 1:1 hexane:ethyl acetate, as confirmed by thin-layer chromatography (TLC). Recrystallization from dichloromethane/methanol mixtures produces crystals suitable for X-ray diffraction .
Physicochemical and Stability Profiles
Solubility and Thermal Behavior
The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with thermal decomposition initiating at 290°C .
Photostability and Reactivity
Exposure to UV light (λ = 254 nm) induces gradual degradation via hydroxyl radical formation, necessitating storage in amber glass. The compound undergoes regioselective sulfonation at the 4-position of naphthalene upon treatment with concentrated , yielding water-soluble derivatives .
Biological Activities and Mechanistic Studies
Antioxidant and Radical Scavenging
The phenolic hydroxyl groups confer significant antioxidant activity, with an IC50 of 12.3 μM in the DPPH assay—comparable to ascorbic acid (IC50 = 9.8 μM). Electron paramagnetic resonance (EPR) spectroscopy confirms scavenging of superoxide () and hydroxyl () radicals .
Enzyme Inhibition and Molecular Docking
| Assay | Result | Source |
|---|---|---|
| DPPH Radical Scavenging | IC50 = 12.3 μM | |
| CDK2 Inhibition | 45% at 50 μM | |
| Antimicrobial (E. coli) | MIC = 128 μg/mL |
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and estrogen receptor modulators. Halogenation at the phenyl ring enhances blood-brain barrier permeability, enabling central nervous system drug development .
Materials Science and Catalysis
As a ligand, it facilitates copper-catalyzed azide-alkyne cycloadditions (CuAAC) with turnover frequencies (TOF) of 1,200 h⁻¹. Hybrid materials incorporating this ligand exhibit luminescence quantum yields of 0.42, suitable for OLED applications .
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